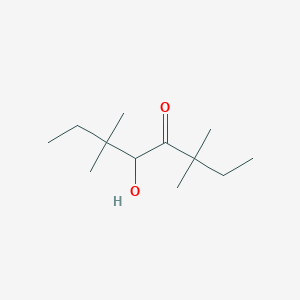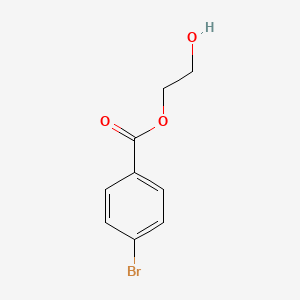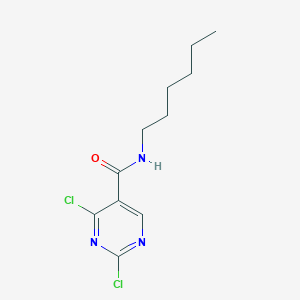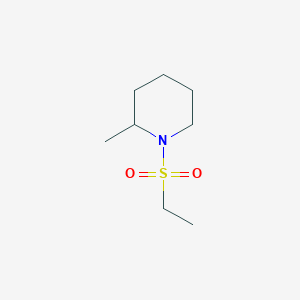
Piperidine, 1-(ethylsulfonyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(ethylsulfonyl)-2-methyl- is an organic compound belonging to the piperidine family Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge The compound 1-(ethylsulfonyl)-2-methyl- piperidine is characterized by the presence of an ethylsulfonyl group and a methyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-2-methyl- piperidine typically involves the introduction of the ethylsulfonyl group and the methyl group onto the piperidine ring. One common method involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the ethylsulfonyl derivative. This is followed by the methylation of the piperidine ring using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of 1-(ethylsulfonyl)-2-methyl- piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(ethylsulfonyl)-2-methyl- piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides or sulfones back to the original sulfonyl compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the ethylsulfonyl or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(ethylsulfonyl)-2-methyl- piperidine can yield sulfoxides or sulfones, while reduction can regenerate the original sulfonyl compound.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-2-methyl- piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(ethylsulfonyl)-2-methyl- piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, which lacks the ethylsulfonyl and methyl groups.
1-(Methylsulfonyl)-2-methyl- piperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Methylpiperidine: Lacks the ethylsulfonyl group but has the methyl group on the piperidine ring.
Uniqueness
1-(ethylsulfonyl)-2-methyl- piperidine is unique due to the presence of both the ethylsulfonyl and methyl groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances the compound’s solubility and reactivity, while the methyl group can influence its binding affinity and selectivity for molecular targets.
Eigenschaften
CAS-Nummer |
54243-66-2 |
|---|---|
Molekularformel |
C8H17NO2S |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
1-ethylsulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C8H17NO2S/c1-3-12(10,11)9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NQIUPPZCONANPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
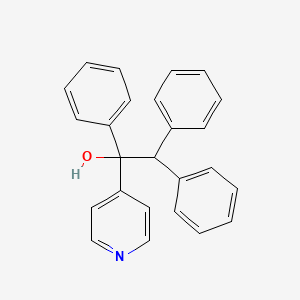

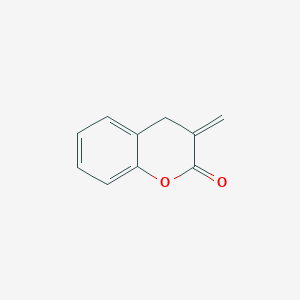

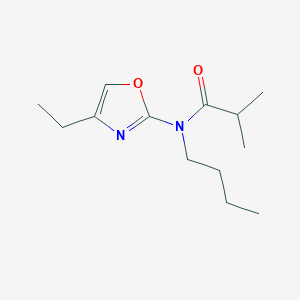
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
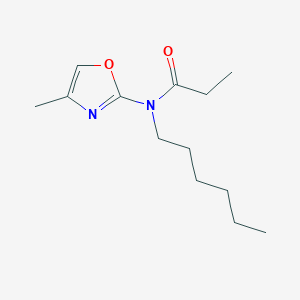
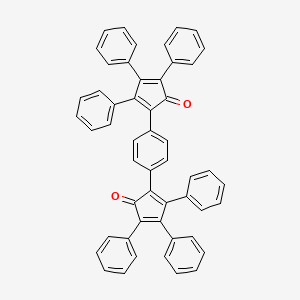
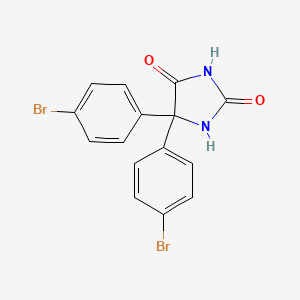
![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)
